Mono(1,2-dimethylpropyl) phthalate

Description

Overview of Phthalate (B1215562) Esters and Their Environmental and Biological Relevance

Phthalate esters (PAEs), or phthalates, are a class of synthetic organic chemicals extensively produced and used as plasticizers to enhance the flexibility, durability, and workability of polymeric materials, particularly polyvinyl chloride (PVC). frontiersin.orgnih.govcbs8.com Their application is widespread, found in countless consumer and industrial products including food packaging, building materials, cosmetics, medical devices, and toys. frontiersin.orgnih.gov The global production of PAEs is substantial, with expectations of continued growth. nih.govcbs8.com

A critical characteristic of phthalates is that they are not chemically bound to the polymer matrix. frontiersin.org This allows them to leach, migrate, or volatilize from plastic products into the environment over time, leading to their ubiquitous presence in various environmental compartments. frontiersin.orgresearchgate.net Phthalates are frequently detected in the atmosphere, water, soil, and sediment worldwide. nih.govresearchgate.netnih.goviwaponline.com Urbanization and the use of agricultural plastics are significant contributors to their environmental discharge. researchgate.netnih.gov

The environmental and biological relevance of phthalates is a subject of considerable scientific concern. frontiersin.orgnih.gov Classified as endocrine-disrupting chemicals (EDCs), certain phthalates have been shown to interfere with hormonal systems, potentially leading to adverse health outcomes. cbs8.comiwaponline.comnih.gov Human exposure is widespread and occurs through multiple pathways, including the ingestion of contaminated food and water, inhalation of indoor air, and dermal absorption from personal care products. frontiersin.orgcbs8.com In aquatic ecosystems, the low volatility and varying hydrophobicity of PAEs facilitate their migration into water bodies and subsequent accumulation in aquatic organisms, posing a threat to wildlife. frontiersin.orgnih.gov

Table 1: Common Phthalate Esters and Their Applications

| Phthalate Ester | Abbreviation | Primary Application/Use |

|---|---|---|

| Di(2-ethylhexyl) phthalate | DEHP | General-purpose plasticizer in PVC for various flexible plastic products. nih.goviwaponline.com |

| Di-n-butyl phthalate | DBP | Plasticizer in nitrocellulose, nail polishes, adhesives, and printing inks. nih.govresearchgate.netnih.gov |

| Diethyl phthalate | DEP | Solvent and fixative in cosmetics, fragrances, and personal care products. nih.goviwaponline.com |

| Dimethyl phthalate | DMP | Plasticizer in cellulose (B213188) acetate (B1210297), insect repellent. researchgate.netnih.gov |

| Di-n-octyl phthalate | DNOP | Plasticizer in PVC, particularly for applications requiring low volatility. nih.gov |

| Diisononyl phthalate | DiNP | Replacement for DEHP in many PVC applications like toys and flooring. epa.gov |

| Diisodecyl phthalate | DiDP | Used in applications requiring high-temperature resistance, such as wiring and cables. epa.gov |

Significance of Phthalate Monoesters as Biotransformation Products and Environmental Entities

When phthalate diesters enter a biological system, they undergo a two-phase biotransformation process. nih.gov The initial and most critical step is a Phase I reaction involving hydrolysis, where enzymes such as lipases and carboxylesterases cleave one of the two ester linkages. nih.govnih.gov This reaction metabolizes the parent phthalate diester into its corresponding phthalate monoester and an alcohol. frontiersin.org For example, Di-n-butyl phthalate (DBP) is hydrolyzed to Mono-n-butyl phthalate (MBP). wikipedia.org

These phthalate monoesters (MPEs) are of high toxicological significance because they are often considered the primary biologically active metabolites. nih.gov Following their formation, MPEs can be absorbed into the systemic circulation. nih.gov They may then undergo Phase II metabolism, which typically involves conjugation with glucuronic acid (glucuronidation). nih.govnih.gov This process increases the water solubility of the metabolite, facilitating its excretion in urine. nih.gov

The detection of specific MPEs in biological samples, such as urine, is a reliable method for assessing human exposure to the parent phthalate compounds. nih.govnih.gov In fact, monitoring for monoesters like Mono-2-ethylhexyl phthalate (MEHP) or oxidative metabolites is often preferred over measuring the parent diester, Di(2-ethylhexyl) phthalate (DEHP), because the metabolites provide a more accurate picture of internal exposure. nih.gov

Table 2: Parent Phthalate Diesters and Corresponding Monoester Metabolites

| Parent Phthalate Diester | Abbreviation | Primary Monoester Metabolite | Abbreviation |

|---|---|---|---|

| Di(2-ethylhexyl) phthalate | DEHP | Mono(2-ethylhexyl) phthalate | MEHP |

| Di-n-butyl phthalate | DBP | Mono-n-butyl phthalate | MBP |

| Diethyl phthalate | DEP | Monoethyl phthalate | MEP |

| Dimethyl phthalate | DMP | Monomethyl phthalate | MMP |

| Di-n-octyl phthalate | DNOP | Mono-n-octyl phthalate | MNOP |

| Diallyl phthalate | DAP | Monoallyl phthalate | MAP |

Structural and Mechanistic Considerations for Mono(1,2-dimethylpropyl) phthalate within the Phthalate Monoester Class

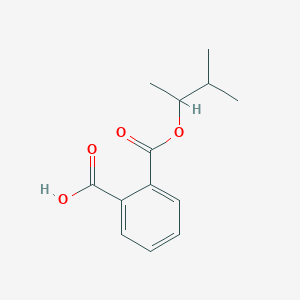

Mono(1,2-dimethylpropyl) phthalate is the primary monoester metabolite of the parent diester, di(1,2-dimethylpropyl) phthalate. While specific research on Mono(1,2-dimethylpropyl) phthalate is limited in scientific literature, its chemical structure allows for several mechanistic considerations based on the established behavior of other phthalate monoesters.

The defining feature of this compound is the 1,2-dimethylpropyl group attached to one of the carboxyl groups of the phthalic acid backbone. This is a five-carbon, branched-chain alkyl group (an isoamyl or isopentyl isomer). The structure is racemic, meaning it exists as a mixture of stereoisomers. nih.gov

The branching of the alkyl chain, specifically with methyl groups at positions 1 and 2, creates steric hindrance around the ester bond. This structural feature could influence its formation and degradation. The rate of enzymatic hydrolysis of the parent diester to form Mono(1,2-dimethylpropyl) phthalate may differ from that of phthalates with linear alkyl chains (like DBP) or those with branching further from the ester linkage (like DEHP). Similarly, any subsequent enzymatic breakdown of the monoester itself could be affected by this steric bulk.

The lipophilicity (the tendency to dissolve in fats and oils) of phthalates is a key factor in their environmental fate and biological distribution. The lipophilicity of Mono(1,2-dimethylpropyl) phthalate would be influenced by its C5 alkyl chain, positioning it between short-chain phthalates (like MEP) and long-chain phthalates (like MEHP). This property would govern its partitioning in environmental compartments and its potential for bioaccumulation in organisms.

Table 3: Chemical Identity of Mono(1,2-dimethylpropyl) phthalate

| Property | Value | Source |

|---|---|---|

| Chemical Name | Mono(1,2-dimethylpropyl) phthalate | nih.govsigmaaldrich.com |

| Synonyms | 1,2-Benzenedicarboxylic acid, 1-(1,2-dimethylpropyl) ester | drugfuture.com |

| CAS Number | 198284-10-5 | sigmaaldrich.comchemspider.com |

| Molecular Formula | C13H16O4 | nih.govsigmaaldrich.com |

| Molecular Weight | 236.26 g/mol | nih.gov |

| Stereochemistry | Racemic | nih.gov |

Properties

IUPAC Name |

2-(3-methylbutan-2-yloxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-8(2)9(3)17-13(16)11-7-5-4-6-10(11)12(14)15/h4-9H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRMLQSJNSDUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198284-10-5 | |

| Record name | Mono(1,2-dimethylpropyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198284105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONO(1,2-DIMETHYLPROPYL) PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C1881FM43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Phthalate Monoesters

Detection and Quantification in Aquatic Environmental Compartments

Mono(1,2-dimethylpropyl) phthalate (B1215562) is a monoester metabolite of the plasticizer Di(1,2-dimethylpropyl) phthalate. As a metabolite, its presence in the environment is linked to the breakdown of its parent compound. However, a thorough review of available scientific literature and environmental monitoring data reveals a significant lack of specific information regarding the detection and quantification of Mono(1,2-dimethylpropyl) phthalate in aquatic environments.

Sediment Matrices

Sediments can act as a sink for many organic pollutants. Phthalate monoesters have been detected in sediment samples in various studies. However, specific quantitative data on the presence and concentration levels of Mono(1,2-dimethylpropyl) phthalate in sediment matrices are not available in the current body of scientific research.

Wastewater Treatment Plant Effluents and Influents

Wastewater treatment plants are a significant pathway for the entry of phthalates and their metabolites into the environment. While studies have documented the presence of various phthalate monoesters in both the influent and effluent of these facilities, specific detection and concentration data for Mono(1,2-dimethylpropyl) phthalate are not reported in the available literature.

Groundwater Considerations

Groundwater can become contaminated with persistent and mobile pollutants. While the potential for phthalate monoesters to leach into groundwater exists, there is no specific information available regarding the monitoring or detection of Mono(1,2-dimethylpropyl) phthalate in groundwater sources.

Presence and Distribution in Terrestrial Environmental Compartments

The terrestrial environment is another potential reservoir for phthalate compounds, originating from sources such as sludge application and plastic waste.

Soil Matrices

Soil contamination with phthalates is a recognized environmental issue. However, research and monitoring efforts have not specifically focused on Mono(1,2-dimethylpropyl) phthalate. Consequently, there is a lack of data on its presence, concentration, and distribution in various soil types.

Data Tables

Due to the absence of specific research findings and quantitative data for Mono(1,2-dimethylpropyl) phthalate in the reviewed scientific literature, no data tables can be generated at this time.

Atmospheric Occurrence and Potential Transport Mechanisms

The presence of phthalates in the atmosphere is a growing concern, as it allows for their long-range transport and deposition in remote ecosystems. Phthalates can enter the atmosphere through volatilization from products, industrial emissions, and the burning of waste. Once in the atmosphere, they can exist in either the gas phase or be adsorbed onto particulate matter.

Research has been conducted on the atmospheric occurrence of various phthalates and their degradation products. However, specific studies identifying and quantifying Mono(1,2-dimethylpropyl) phthalate in atmospheric samples are not found in the current body of scientific literature. Consequently, there is no specific information on its potential transport mechanisms, such as its partitioning between the gas and particulate phases or its atmospheric lifetime.

Spatiotemporal Distribution Patterns in Environmental Monitoring Programs

Environmental monitoring programs are crucial for understanding the distribution and trends of contaminants over time and across different geographical areas. These programs often target a range of known pollutants to assess environmental quality and the effectiveness of regulations.

While many monitoring programs include common phthalates like di(2-ethylhexyl) phthalate (DEHP) and its monoester, mono(2-ethylhexyl) phthalate (MEHP), specific data on the spatiotemporal distribution of Mono(1,2-dimethylpropyl) phthalate is not reported in the available literature. This lack of data prevents an assessment of its persistence, potential for bioaccumulation, and geographical distribution patterns.

Environmental Fate and Abiotic Transformation of Phthalate Monoesters

Hydrolytic Degradation Pathways

Hydrolysis is a primary degradation pathway for phthalate (B1215562) esters in the environment, cleaving the ester bond to form phthalic acid and the corresponding alcohol. For mono(1,2-dimethylpropyl) phthalate, this process would yield phthalic acid and 1,2-dimethylpropanol. The rate of hydrolysis for phthalates is significantly influenced by the structure of the alkyl chain. Generally, phthalate diesters with shorter alkyl chains are more readily hydrolyzed than those with longer or more complex chains. mst.dknih.gov

The hydrolysis of phthalate esters can proceed in two steps, with the first step producing the monoester and an alcohol, and the second step breaking down the monoester into phthalic acid and another alcohol molecule. mst.dk Since mono(1,2-dimethylpropyl) phthalate is already a monoester, its hydrolysis would directly lead to the formation of phthalic acid. The rate of this reaction is pH-dependent, with increased rates observed under both acidic and alkaline conditions, though it is generally slow under typical environmental pH ranges. mst.dkchemrxiv.org The branched nature of the 1,2-dimethylpropyl group might introduce steric hindrance, potentially slowing down the hydrolysis rate compared to linear alkyl phthalate monoesters of similar carbon number.

Photolytic and Photocatalytic Degradation Mechanisms

Sunlight-induced degradation processes, including direct photolysis and photocatalysis, play a crucial role in the transformation of phthalates in the environment.

Direct photolysis, where a molecule absorbs UV radiation and undergoes transformation, is a potential degradation pathway for phthalates. mst.dk However, under natural environmental conditions, the intensity of UV light reaching soil and aquatic systems is often too low to cause significant degradation. mst.dk Studies on other phthalates like dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) have shown that UV irradiation can lead to their decomposition. nih.govfrontiersin.org The degradation process often involves an attack on the alkyl side chain. nih.govfrontiersin.org For mono(1,2-dimethylpropyl) phthalate, UV irradiation would likely initiate reactions involving the branched alkyl group, potentially leading to its cleavage from the phthalate backbone. The presence of a benzene (B151609) ring in the phthalate structure allows for the absorption of UV radiation, which can trigger these photochemical reactions.

In the presence of semiconductor photocatalysts like titanium dioxide (TiO₂) and bismuth tungstate (B81510) (Bi₂WO₆), the degradation of phthalates is significantly enhanced. These materials, when activated by UV or visible light, generate highly reactive oxygen species, such as hydroxyl radicals (•OH), which are powerful oxidizing agents. nih.govfrontiersin.org

Research on DMP, DEP, and DBP has demonstrated the effectiveness of UV/TiO₂ and UV-Vis/Bi₂WO₆ systems in their degradation. nih.govfrontiersin.org The hydroxyl radicals produced can attack both the alkyl side chain and the aromatic ring of the phthalate molecule, leading to a more complete mineralization into carbon dioxide and water. nih.govfrontiersin.org It is expected that mono(1,2-dimethylpropyl) phthalate would also be susceptible to photocatalytic degradation. The branched structure of the alkyl chain could influence the reaction kinetics, but the powerful and non-selective nature of hydroxyl radicals suggests that it would still be effectively degraded. The efficiency of degradation would depend on factors such as the type of photocatalyst, light intensity, and the presence of other substances in the environmental matrix.

Sorption and Desorption Dynamics in Geochemical Matrices

The interaction of mono(1,2-dimethylpropyl) phthalate with soil and sediment particles, known as sorption and desorption, is a critical process that governs its mobility and bioavailability in the environment. The extent of sorption is largely influenced by the physicochemical properties of both the phthalate and the geochemical matrix.

The organic carbon content of soil and sediment is a primary factor controlling the sorption of phthalates. researchgate.netnih.gov Phthalates, being hydrophobic compounds, tend to partition into the organic matter of soils and sediments. Therefore, soils with higher organic carbon content are expected to exhibit stronger sorption of mono(1,2-dimethylpropyl) phthalate. The particle size of the soil also plays a role, with smaller particles generally providing a larger surface area for sorption. mst.dk

The length and structure of the alkyl chain of the phthalate ester also affect its sorption behavior. Phthalates with longer alkyl chains tend to be more hydrophobic and thus exhibit stronger sorption. mdpi.com The branched structure of the 1,2-dimethylpropyl group in mono(1,2-dimethylpropyl) phthalate likely influences its sorption characteristics, though specific data is lacking. Desorption, the release of the sorbed compound back into the aqueous phase, is the reverse process and is crucial for the long-term fate and potential for leaching of the phthalate.

Volatilization Rates and Atmospheric Partitioning

Volatilization from soil and water surfaces is another important process in the environmental fate of phthalates. The tendency of a chemical to volatilize is described by its Henry's Law constant, which relates its concentration in the air to its concentration in water at equilibrium. henrys-law.orgwikipedia.orgnoaa.gov

Phthalates are generally considered semi-volatile organic compounds (SVOCs). Their volatility decreases with increasing molecular weight and alkyl chain length. Therefore, mono(1,2-dimethylpropyl) phthalate, with its relatively short branched chain, is expected to have a higher volatility compared to long-chain phthalates like di(2-ethylhexyl) phthalate (DEHP).

Once in the atmosphere, phthalates can exist in both the gas phase and sorbed to atmospheric particles. researchgate.net The partitioning between these two phases is influenced by the compound's vapor pressure and the concentration and nature of atmospheric particulate matter. The atmospheric fate of mono(1,2-dimethylpropyl) phthalate would then be determined by processes such as atmospheric transport, wet and dry deposition, and photochemical reactions.

Persistence and Mobility Characteristics in Environmental Systems

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being degraded or transported away. The half-life of a compound, the time it takes for half of the initial amount to disappear, is a common measure of persistence. The persistence of phthalates in the environment varies widely, with half-lives ranging from days to years depending on the specific phthalate and the environmental conditions. researchgate.net

The mobility of a chemical refers to its ability to move through different environmental compartments, such as from soil to groundwater or from water to air. The mobility of mono(1,2-dimethylpropyl) phthalate will be governed by a combination of the processes discussed above: its water solubility, sorption to soil and sediment, and volatility.

Given its likely moderate water solubility and potential for sorption to organic matter, the mobility of mono(1,2-dimethylpropyl) phthalate in soil is expected to be moderate. It may be more mobile than long-chain phthalates but less mobile than more water-soluble organic compounds. nih.gov Its persistence will be determined by the rates of its degradation through hydrolysis, photolysis, and biodegradation. While abiotic degradation processes are significant, microbial degradation is often the primary removal mechanism for many phthalates in the environment. nih.gov

Biotic Transformation and Metabolism of Phthalate Monoesters

Microbial Degradation Pathways

Microorganisms have evolved sophisticated enzymatic machinery to mineralize phthalates under both aerobic and anaerobic conditions. The degradation of the phthalate (B1215562) monoester first proceeds by hydrolysis of the remaining ester linkage to form phthalic acid (PA), which then enters central catabolic pathways. nih.govnih.gov

Aerobic Biodegradation Mechanisms (e.g., Phthalate Dioxygenases, cis-diol-dehydrogenases)

Under aerobic conditions, the microbial degradation of phthalic acid is initiated by oxygen-dependent enzymes. researchgate.net The core mechanism involves the introduction of hydroxyl groups onto the aromatic ring by powerful oxidoreductases, which destabilizes the ring for subsequent cleavage. d-nb.inforesearchgate.net

The key enzymatic steps are:

Dioxygenation: The process begins with the action of phthalate dioxygenases, which are typically two-component Rieske non-heme iron enzymes. These enzymes catalyze the insertion of both atoms of a molecular oxygen molecule into the phthalate ring, forming a cis-dihydrodiol. researchgate.netresearchgate.net Depending on the bacterial strain, this can be a phthalate-3,4-dioxygenase or a phthalate-4,5-dioxygenase. researchgate.net

Dehydrogenation and Decarboxylation: The resulting unstable cis-diol is then re-aromatized by a cis-diol-dehydrogenase, which is followed by a decarboxylation step to yield protocatechuate (3,4-dihydroxybenzoate). d-nb.inforesearchgate.net

Ring Cleavage: Protocatechuate is a central intermediate in the degradation of many aromatic compounds. It is further broken down by ring-cleaving dioxygenases (either intradiol or extradiol) and metabolized into intermediates of central metabolism, such as those in the Krebs cycle. nih.govnih.gov

Anaerobic Biodegradation Mechanisms (e.g., Thioesterification with CoA, Phthaloyl-CoA Decarboxylase)

In the absence of oxygen, microorganisms employ a fundamentally different strategy that avoids the use of dioxygenases. researchgate.net This pathway is centered around the activation of the phthalate molecule with coenzyme A (CoA). nih.govresearchgate.net

The primary anaerobic steps include:

Thioesterification: Phthalate is activated to its corresponding thioester, phthaloyl-CoA. This reaction is catalyzed either by a succinyl-CoA-dependent CoA transferase or by an ATP-dependent phthalate-CoA ligase. nih.govresearchgate.net

Decarboxylation: The highly unstable phthaloyl-CoA intermediate is then decarboxylated to benzoyl-CoA by the enzyme phthaloyl-CoA decarboxylase. d-nb.inforesearchgate.net This is a critical, oxygen-sensitive step. researchgate.net Benzoyl-CoA is a central intermediate in the anaerobic metabolism of a wide variety of aromatic compounds and is further degraded through various pathways depending on the terminal electron acceptor available. nih.gov

Identification and Characterization of Microbial Strains Involved in Degradation

A wide variety of bacteria and fungi capable of degrading phthalates have been isolated from diverse environments, including soil, sediment, and activated sludge. researchgate.net While some microbes can completely mineralize phthalate esters, others act in consortia, where different species carry out different steps of the degradation pathway.

Table 1: Examples of Microbial Strains Involved in Phthalate Degradation

| Microbial Genus | Type | Environment | Phthalates Degraded | Reference |

|---|---|---|---|---|

| Gordonia | Bacterium | Activated Sludge | DBP, DMP, DnOP, DEHP | nih.gov, plos.org |

| Rhodococcus | Bacterium | - | DEHP | plos.org |

| Pseudomonas | Bacterium | Saline Soil | DINP | repositorioinstitucional.mx |

| Bacillus | Bacterium | Soil | DEP, DBP | d-nb.info, researchgate.net |

| Micrococcus | Bacterium | Soil | DEP, DBP | d-nb.info, researchgate.net |

| Achromobacter | Bacterium | Activated Sludge | DEHP | plos.org |

| Stenotrophomonas | Bacterium | Saline Soil | DINP | repositorioinstitucional.mx |

| Serratia | Bacterium | Saline Soil | DINP | repositorioinstitucional.mx |

Many of these strains, such as those from the genera Micrococcus and Bacillus, are known to produce esterases that hydrolyze medium-chain phthalates (C3-C5), a category that would likely include Di(1,2-dimethylpropyl) phthalate, leading to the formation of its monoester. d-nb.info

Influence of Environmental Conditions on Microbial Degradation Kinetics (e.g., Oxygen Availability, Substrate Concentration, Salinity, pH, Temperature)

The efficiency of microbial degradation of phthalate monoesters is highly dependent on various environmental factors that influence microbial growth and enzyme activity.

Oxygen Availability: This is a primary determinant of the degradation pathway, dictating whether aerobic or anaerobic mechanisms are used. researchgate.net Facultative anaerobes can switch between pathways depending on the oxygen status of their environment. researchgate.net

Substrate Concentration: The concentration of the phthalate can affect degradation rates. While higher concentrations can increase degradation up to a point, very high levels can be inhibitory to microbial growth. nih.govdtu.dk For example, a bacterial consortium degrading Di-isononyl phthalate (DINP) showed optimal performance at an initial concentration of 500 mg/L. repositorioinstitucional.mx

Temperature: Degradation is generally most effective within a mesophilic temperature range. For a consortium degrading DEHP, the optimal temperature was found to be 30°C. plos.orgnih.gov Degradation efficiency decreases sharply at temperatures that are too high or too low for the specific microorganisms. nih.gov

pH: The pH of the environment affects both the bioavailability of the substrate and the activity of degradative enzymes. Most phthalate-degrading microbes function optimally around a neutral pH of 6.0 to 8.0. nih.govnih.gov

Salinity: High salt concentrations can inhibit the growth of many microorganisms. However, halotolerant consortia have been identified that can effectively degrade phthalates in saline conditions, with some capable of degrading over 91% of DEHP in salt concentrations up to 3%. plos.orgnih.gov

Metabolism in Non-Human Biota

In addition to microbial breakdown, phthalate esters are also metabolized by a wide range of non-human organisms, from plants to aquatic animals. The initial metabolic steps in these organisms mirror the microbial pathways, beginning with hydrolysis.

Phase I Metabolic Reactions (e.g., Hydrolysis by Esterases and Lipases)

Phase I metabolism involves the introduction or unmasking of a functional group to increase the polarity of a xenobiotic, preparing it for subsequent Phase II conjugation and excretion. For phthalate diesters, the primary Phase I reaction is hydrolysis. core.ac.uk

In aquatic organisms such as fish, phthalate diesters are readily metabolized into their corresponding monoesters. nih.govresearchgate.net This reaction is catalyzed by non-specific carboxylesterases and lipases present in various tissues. researchgate.net The resulting monoester, such as Mono(1,2-dimethylpropyl) phthalate, is more water-soluble than its parent diester but is also considered the primary biologically active form. core.ac.uk Studies on fish have shown that after exposure to phthalate diesters, the monoester metabolites are found in various tissues, with the highest concentrations often detected in the bile, indicating it is a major route of elimination. nih.gov

Similarly, edible plants like lettuce, carrots, and strawberries have been shown to take up phthalates from the soil and readily hydrolyze them to their monoester metabolites. acs.orgepa.gov This indicates that esterase activity is a common metabolic capability for processing phthalates across different biological kingdoms.

Phase II Metabolic Reactions (e.g., Glucuronidation)

Phase II metabolism is a crucial detoxification pathway for phthalate monoesters, involving the conjugation of the monoester with endogenous molecules to increase their water solubility and facilitate their elimination. The most significant Phase II reaction for phthalate monoesters is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).

Studies on MEHP have demonstrated that it undergoes glucuronidation in various species. In humans, several UGT isoforms, including UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7, have been shown to glucuronidate MEHP. nih.gov The kinetics of MEHP glucuronidation can vary depending on the specific UGT isoform and the tissue. For instance, in human liver microsomes, the process generally follows Michaelis-Menten kinetics, while in intestinal microsomes, it may fit a biphasic model. nih.govnih.gov This suggests that both high-affinity, low-capacity and low-affinity, high-capacity enzymes are involved in the intestinal glucuronidation of MEHP. nih.gov

The liver is a primary site for MEHP glucuronidation, but the intestine also plays a significant role. nih.govnih.gov Research using microsomal fractions has shown that the metabolic abilities of UGT enzymes in the liver and intestine towards MEHP differ markedly among species. nih.gov For example, the intrinsic clearance (Vmax/Km) of MEHP glucuronidation in liver microsomes is comparable between humans and rats, but higher in dogs and mice. nih.gov In intestinal microsomes, the clearance is highest in mice, followed by dogs, rats, and then humans. nih.gov

Inhibition studies have revealed that certain substances can interfere with the glucuronidation of phthalate monoesters. For example, bilirubin (B190676) has been shown to competitively inhibit the glucuronidation of MEHP in guinea pig liver microsomes, which could have clinical implications in individuals with hyperbilirubinemia. nih.govnih.gov

Table 1: Kinetic Parameters for MEHP Glucuronidation in Human Liver and Intestinal Microsomes

| Tissue | Kinetic Model | Km (μM) | Vmax (nmol/min/mg protein) |

|---|---|---|---|

| Liver | Michaelis-Menten | 110 | 5.8 |

| Intestine (High-affinity) | Biphasic | 5.6 | 0.40 |

| Intestine (Low-affinity) | Biphasic | 430 | 0.70 |

Data sourced from studies on mono(2-ethylhexyl) phthalate (MEHP) as a proxy for mono(1,2-dimethylpropyl) phthalate. nih.gov

Oxidative Metabolism and Identification of Secondary Metabolites

In addition to Phase II conjugation, phthalate monoesters can undergo further Phase I oxidative metabolism, leading to the formation of various secondary metabolites. This process is primarily mediated by cytochrome P450 (CYP) enzymes and involves the oxidation of the alkyl side chain of the monoester. nih.govmdpi.com

For MEHP, oxidative metabolism results in a range of products. In vitro studies using rat liver and kidney microsomes have identified omega (ω), omega-1 (ω-1), and omega-2 (ω-2) hydroxylation products. nih.gov This process is dependent on molecular oxygen and NADPH and is inhibited by carbon monoxide, which is characteristic of CYP-mediated reactions. nih.gov The hydroxylation of MEHP appears to be mediated by P450 isozymes associated with the oxidation of fatty acids. nih.gov

Human studies have identified several urinary oxidative metabolites of di(2-ethylhexyl) phthalate (DEHP), which are formed from its initial metabolite, MEHP. These include mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP). epa.govnih.gov More recent research has identified additional oxidative metabolites in humans, such as mono(2-ethyl-3-carboxypropyl) phthalate (MECPrP) and mono(2-ethyl-4-carboxybutyl) phthalate (MECBP), which were previously only identified in rodents. epa.gov The presence of these metabolites suggests that the oxidative metabolism of the alkyl side chain of MEHP is a significant pathway in humans. epa.gov

Similarly, studies on other phthalates like di-n-octyl phthalate (DnOP) have shown that its monoester, mono-n-octyl phthalate (MnOP), is further metabolized to oxidative products like mono-(3-carboxypropyl) phthalate (MCPP). epa.gov Interestingly, MCPP has also been detected as a minor metabolite of other phthalates, including di-n-butyl phthalate (DBP). epa.gov This indicates that some oxidative metabolites may not be specific to a single parent phthalate.

The oxidative metabolism of phthalate monoesters can lead to the formation of reactive oxygen species (ROS), inducing oxidative stress. mdpi.commdpi.comnih.gov For instance, studies on monomethyl phthalate (MMP) have shown that it can cause oxidative damage in rat erythrocytes. mdpi.com

Kinetic Studies of Biotransformation Processes

Kinetic studies provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of phthalate monoesters. Studies in male volunteers who ingested deuterium-labeled MEHP (D4-MEHP) revealed a mean elimination half-life of approximately 3.5 hours. mdpi.comnih.gov Over 90% of the administered dose's metabolites were excreted in the urine within 22 hours. mdpi.comnih.gov The primary urinary metabolite was not MEHP itself but its further oxidized products, with mono(2-ethyl-5-carboxy-pentyl) phthalate being the most abundant, accounting for about 15% of the administered dose. mdpi.comnih.gov

In contrast, a similar study with deuterium-labeled MnBP (D4-MnBP) showed a shorter mean elimination half-life of 1.9 hours. mdpi.comnih.gov In this case, the monoester itself was the major urinary metabolite, accounting for the majority of the ingested dose, while its secondary oxidative metabolites represented a much smaller fraction. mdpi.comnih.gov These findings highlight that the kinetics of biotransformation can differ significantly among different phthalate monoesters.

In vitro studies have also been employed to investigate the kinetics of phthalate metabolism. For example, the kinetics of MEHP glucuronidation by human liver microsomes were found to follow the Michaelis-Menten model. nih.govnih.gov

Table 2: Elimination Half-Life of Phthalate Monoesters in Male Volunteers

| Compound | Mean Elimination Half-Life (hours) |

|---|---|

| Mono(2-ethylhexyl) phthalate (MEHP) | 3.5 ± 1.4 |

| Mono-n-butyl phthalate (MnBP) | 1.9 ± 0.5 |

Data from kinetic studies on MEHP and MnBP as proxies for mono(1,2-dimethylpropyl) phthalate. mdpi.comnih.gov

Comparative Metabolic Profiles across Different Non-Human Species and In Vitro Models

Significant species differences exist in the metabolism of phthalates and their monoesters. These differences are important to consider when extrapolating toxicological data from animal models to humans.

In vitro studies using liver microsomes have revealed species-dependent variations in MEHP glucuronidation. The intrinsic clearance was found to be in the order of dogs > mice > rats ≈ humans. nih.gov For intestinal microsomes, the order was mice > dogs > rats > humans. nih.gov

The initial hydrolysis of phthalate diesters to their monoesters, catalyzed by lipases and carboxylesterases, also shows considerable species differences. Lipase activity for DEHP hydrolysis was found to differ by up to 357-fold among mice, rats, and marmosets, with the highest activity in the small intestine of mice. nih.gov In contrast, UGT activity for MEHP showed less pronounced differences among these species. nih.gov

Studies comparing the metabolism of DBP in rats and humans have also noted differences in the metabolic profiles. researchgate.net While both species metabolize DBP to MnBP, the subsequent oxidative pathways can vary.

In vitro models, such as three-dimensional co-culture systems of testicular cells, have been developed to study phthalate metabolism. These models have demonstrated the capacity to metabolize phthalate diesters to their monoesters and have shown gene expression for key metabolic enzymes like lipases and CYPs, reflecting the in vivo environment. nih.gov Such models are valuable for investigating the kinetics and metabolism of compounds in a controlled setting.

Analytical Methodologies for the Detection and Quantification of Mono(1,2-dimethylpropyl) phthalate

Mono(1,2-dimethylpropyl) phthalate is a primary monoester metabolite of the plasticizer Diisopentyl phthalate (DiPeP). The detection and quantification of this metabolite are crucial for assessing human exposure to its parent compound. Analytical approaches for this monoester phthalate generally involve sophisticated sample preparation and sensitive chromatographic techniques coupled with mass spectrometry.

Mechanistic Studies on Environmental Degradation Pathways

Elucidation of Enzyme-Mediated Degradation Pathways in Environmental Microorganisms

The primary route for the environmental breakdown of phthalate (B1215562) esters (PAEs) like Mono(1,2-dimethylpropyl) phthalate is through microbial activity. researchgate.net Microorganisms in soil and aquatic environments possess enzymes that can metabolize these compounds. The initial and most critical step in the biodegradation of a phthalate monoester is the hydrolysis of the ester bond. researchgate.netd-nb.infonih.gov

This reaction is catalyzed by esterase enzymes, which cleave the ester linkage to release the alcohol moiety and the free phthalate anion (phthalic acid). nih.govresearchgate.netnih.gov In the case of Mono(1,2-dimethylpropyl) phthalate, this initial enzymatic hydrolysis yields phthalic acid and 1,2-dimethylpropanol.

Following the initial hydrolysis, the degradation proceeds via distinct pathways depending on the oxygen availability in the environment. researchgate.net

Aerobic Degradation: Under aerobic conditions, the central metabolite, phthalic acid, is further degraded by bacteria through oxygen-dependent reactions. researchgate.net The aromatic ring of phthalic acid is attacked by specific dioxygenase enzymes, which introduce hydroxyl groups. d-nb.infonih.gov This leads to the formation of dihydroxylated intermediates. nih.govresearchgate.net The metabolic pathways of different phthalate isomers typically converge at 3,4-dihydroxybenzoic acid (protocatechuate). nih.govresearchgate.netnih.gov This intermediate then undergoes ring cleavage, either through ortho- or meta-cleavage pathways, and is subsequently metabolized into intermediates of central metabolic pathways, such as the Krebs cycle, ultimately leading to carbon dioxide and water. nih.gov

Anaerobic Degradation: In anoxic environments, a different set of microbial processes occurs. researchgate.net Anaerobic bacteria activate the phthalate molecule by converting it to a thioester, specifically phthaloyl-CoA. researchgate.netnih.govdntb.gov.ua This activation is carried out by either CoA ligases or CoA transferases. d-nb.infonih.gov The resulting phthaloyl-CoA is a highly unstable intermediate that is quickly decarboxylated by the enzyme phthaloyl-CoA decarboxylase (PCD), which belongs to the UbiD enzyme family. nih.govnih.govdntb.gov.ua This decarboxylation step yields benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govnih.gov

The general enzymatic pathways are summarized in the table below.

| Condition | Initial Step (Enzyme) | Key Intermediate(s) | Final Products (General) |

| Aerobic | Esterase | Phthalic Acid, Protocatechuate | CO₂, H₂O, Biomass |

| Anaerobic | Esterase | Phthalic Acid, Phthaloyl-CoA, Benzoyl-CoA | CO₂, Methane, H₂O, Biomass |

Identification and Characterization of Intermediate Degradation Products

The breakdown of Mono(1,2-dimethylpropyl) phthalate proceeds through a sequence of intermediate compounds. The identification of these metabolites is key to fully understanding the degradation pathway.

The first and obligatory intermediate in the degradation of Mono(1,2-dimethylpropyl) phthalate is phthalic acid , formed alongside 1,2-dimethylpropanol following the initial ester hydrolysis. researchgate.net

Subsequent degradation of phthalic acid varies with the environment:

Aerobic Intermediates : In aerobic pathways, the degradation of phthalic acid leads to several key intermediates. Following the action of dioxygenases, 4,5-dihydro-4,5-dihydroxyphthalate is formed, which is then oxidized to 4,5-dihydroxyphthalate . nih.gov Decarboxylation of this compound yields protocatechuate (3,4-dihydroxybenzoic acid) , a central intermediate that is a substrate for ring-cleavage enzymes. nih.gov Studies on similar short-chain PAEs like dimethyl phthalate (DMP) have confirmed the formation of monomethyl phthalate (MMP) and phthalic acid (PA) as the primary metabolites. nih.gov For dibutyl phthalate (DBP), identified metabolites include phthalic acid (PA), butyl acetate (B1210297), ethyl propionate, and methyl 2-methylbutyrate, indicating further breakdown of the side chain is possible, though the primary pathway involves hydrolysis to phthalic acid. nih.gov

Anaerobic Intermediates : Under anaerobic conditions, the key intermediate derived from phthalic acid is phthaloyl-CoA . researchgate.netnih.gov This compound is notably unstable and is rapidly converted to benzoyl-CoA by decarboxylases. nih.govdntb.gov.ua The detection of phthaloyl-CoA is challenging due to its short-lived nature, but its existence is inferred from the presence of the enzymes that produce and consume it. nih.gov

A summary of the major identified degradation products from related phthalates is provided below.

| Original Compound | Degradation Condition | Key Intermediate Products Identified |

| Dimethyl Phthalate (DMP) | Aerobic | Monomethyl phthalate (MMP), Phthalic acid (PA). nih.gov |

| Dibutyl Phthalate (DBP) | Aerobic | Phthalic acid (PA), Butyl acetate, Ethyl propionate, Methyl 2-methylbutyrate. nih.gov |

| Di(2-ethylhexyl) Phthalate (DEHP) | Aerobic | Mono(2-ethylhexyl) phthalate (MEHP), Phthalic acid (PA). mdpi.com |

| General Phthalates | Aerobic | 4,5-dihydroxyphthalate, Protocatechuate. nih.gov |

| General Phthalates | Anaerobic | Phthaloyl-CoA, Benzoyl-CoA. nih.govdntb.gov.ua |

Reaction Kinetics and Rate Laws for Abiotic Transformation Processes

In addition to microbial action, Mono(1,2-dimethylpropyl) phthalate can undergo abiotic transformation, primarily through hydrolysis and photolysis. researchgate.net These processes are generally slower than biodegradation but can be significant under specific environmental conditions.

Hydrolysis: Hydrolysis is a chemical reaction with water that cleaves the ester bond. researchgate.netresearchgate.net The rate of phthalate ester hydrolysis is highly dependent on pH and temperature. researchgate.net

pH Influence : The reaction is catalyzed by both acids and bases, but the rate is substantially faster under basic (alkaline) conditions. researchgate.net Acid-catalyzed hydrolysis is estimated to be several orders of magnitude slower than base-catalyzed hydrolysis. researchgate.net

Temperature Influence : Like most chemical reactions, the rate of hydrolysis increases with temperature. researchgate.net

The alkaline hydrolysis of esters follows second-order kinetics, being first-order with respect to the ester concentration and first-order with respect to the hydroxide (B78521) ion concentration. chemrxiv.org

The rate law can be expressed as: Rate = k[Ester][OH⁻]

Where k is the second-order rate constant. Under conditions where the hydroxide ion concentration is high and constant (e.g., buffered at high pH), the reaction follows pseudo-first-order kinetics. chemrxiv.org

The rate law simplifies to: Rate = k' [Ester], where k' = k[OH⁻]

Studies on various phthalates show that the structure of the alcohol group influences the hydrolysis rate. acs.orgnih.gov While specific kinetic data for Mono(1,2-dimethylpropyl) phthalate is scarce, data for other phthalates provide insight into the expected reactivity.

Photolysis: Photolysis, or degradation by light, is another abiotic pathway. researchgate.net Phthalates can absorb UV radiation, leading to the cleavage of chemical bonds. The process can involve direct photolysis or indirect photolysis mediated by other light-absorbing substances in the environment. The degradation of dibutyl phthalate (DBP) in a UV/TiO₂ system has been shown to generate mono-butyl phthalate and benzoic acid as intermediates. frontiersin.org The efficiency of photolytic degradation depends on factors like light intensity and the presence of photosensitizers.

| Process | Key Influencing Factors | General Rate Law | Kinetic Order |

| Alkaline Hydrolysis | pH, Temperature, Ester Structure | Rate = k[Ester][OH⁻] | Second-Order |

| Photolysis | Light Intensity, Wavelength, Presence of Sensitizers | Varies with conditions | Typically First-Order |

Computational and Predictive Modeling of Environmental Degradation Pathways (e.g., Density Functional Theory for Hydrolysis Kinetics)

Computational chemistry provides powerful tools for predicting the environmental fate of chemicals like Mono(1,2-dimethylpropyl) phthalate. Density Functional Theory (DFT) is a quantum mechanical modeling method used to study the properties and reactivity of molecules. acs.orgnih.gov

DFT has been successfully applied to develop quantitative structure-activity relationship (QSAR) models for predicting the base-catalyzed hydrolysis kinetics of phthalate esters. acs.orgnih.gov These models correlate the molecular structure of a phthalate with its hydrolysis rate constant (k_B). nih.gov

Key findings from these computational studies include:

The structure of the alcohol side chain is a critical determinant of the hydrolysis rate. acs.orgnih.gov

Phthalate esters with branched alkyl side chains, such as Mono(1,2-dimethylpropyl) phthalate, are generally less susceptible to base-catalyzed hydrolysis compared to those with linear alkyl or cyclic side chains. acs.orgnih.govresearchgate.net This is often attributed to steric hindrance, where the bulky branched group impedes the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. chemrxiv.org

DFT models can help differentiate between reaction mechanisms, such as whether the rate-determining step is the initial nucleophilic attack or the departure of the alcohol leaving group. acs.orgnih.gov

By using DFT calculations, it is possible to estimate the hydrolysis half-lives of numerous phthalates for which experimental data are unavailable. nih.gov These predictive models are invaluable for environmental risk assessment, allowing for the screening of large numbers of compounds for their persistence. acs.org For Mono(1,2-dimethylpropyl) phthalate, the branched nature of its "1,2-dimethylpropyl" group suggests, based on these models, that its abiotic hydrolysis rate would be relatively slow compared to linear phthalates like diethyl phthalate. acs.orgnih.gov

Mechanistic Studies on Biotransformation Pathways in Non Human Biota

Characterization of Enzymes Involved in Monoester Formation and Subsequent Metabolism (e.g., Esterases, Lipases, Cytochrome P450s, UDP-Glucuronosyltransferases)

No specific data is available for Mono(1,2-dimethylpropyl) phthalate (B1215562).

Identification of Oxidative Metabolites and Conjugates

No specific data is available for Mono(1,2-dimethylpropyl) phthalate.

Substrate Specificity and Structure-Activity Relationships in Biotransformation

No specific data is available for Mono(1,2-dimethylpropyl) phthalate.

Inter-species Variability in Biotransformation Capabilities

No specific data is available for Mono(1,2-dimethylpropyl) phthalate.

Ecological Impact and Environmental Risk Assessment Methodologies

Ecotoxicological Assessment Frameworks (excluding specific adverse effects)

Ecotoxicological assessment frameworks are structured processes used to evaluate the potential risks of chemical substances to ecosystems. These frameworks typically involve several tiers, starting with a preliminary assessment based on limited data and progressing to more detailed investigations if a potential risk is identified. The process generally includes problem formulation (defining the scope and objectives), exposure assessment (determining the environmental concentrations of the chemical), effects assessment (evaluating the chemical's toxicity to various organisms), and risk characterization (integrating exposure and effects data to estimate the likelihood of adverse ecological effects).

Despite the existence of these well-defined frameworks for chemicals like phthalates, a search of scientific databases and environmental reports did not yield any specific ecotoxicological assessments or studies that have been conducted for Mono(1,2-dimethylpropyl) phthalate (B1215562).

Application of Risk Quotient (RQ) Methodologies in Aquatic Ecosystems

The Risk Quotient (RQ) method is a common tool in environmental risk assessment used to quantify the potential ecological risk of a substance. It is calculated by dividing the Predicted Environmental Concentration (PEC) of a substance by its Predicted No-Effect Concentration (PNEC).

RQ = PEC / PNEC

Predicted Environmental Concentration (PEC): The estimated concentration of a chemical in an environmental compartment (e.g., water, sediment).

Predicted No-Effect Concentration (PNEC): The concentration below which adverse effects in an ecosystem are not expected to occur. This value is typically derived from toxicity data (e.g., EC50, NOEC) from sensitive species like algae, crustaceans, and fish, with an assessment factor applied to account for uncertainty. nih.govdntb.gov.ua

Risk is often categorized based on the RQ value:

RQ < 0.1: Low risk

Synthesis and Derivation of Mono 1,2 Dimethylpropyl Phthalate for Research Purposes

Chemical Synthesis Routes for Monoester Phthalates

The primary route for synthesizing monoester phthalates, including Mono(1,2-dimethylpropyl) phthalate (B1215562), involves the reaction of phthalic anhydride (B1165640) with the corresponding alcohol. researchgate.netnih.gov This process, known as esterification, can be catalyzed by various acids.

One common method is the FeCl3-catalyzed nucleophilic addition of an alcohol to phthalic anhydride. researchgate.net This reaction proceeds in a single pot, first forming the monoester through an addition-displacement pathway. researchgate.net The reaction can be stopped at this stage to yield the desired monoester or can proceed with further esterification to form the diester. researchgate.net

Another approach utilizes solid acid catalysts, such as M(IV) tungstates and phosphates (where M can be Zr, Ti, Sn, etc.), which are considered more environmentally friendly than traditional mineral acid catalysts like sulfuric acid. niscpr.res.in These solid catalysts can be tailored to have varied acid strengths, allowing for optimization of the reaction conditions. niscpr.res.in The synthesis typically involves heating a mixture of phthalic anhydride and the alcohol. For example, the synthesis of other monoesters has been achieved by stirring the reactants at temperatures ranging from approximately 110°C to 140°C for a short period. niscpr.res.in

High-temperature, high-pressure water can also serve as both a solvent and a catalyst for the esterification of o-phthalic acid with an alcohol. cu.edu.tr This "green chemistry" approach has been shown to produce phthalate derivatives with moderate to good yields, depending on the specific alcohol used. cu.edu.tr

A summary of general synthesis parameters for monoester phthalates is presented in the table below.

| Catalyst | Reactants | Temperature | Key Features |

| FeCl3 | Phthalic anhydride, Alcohol | Not specified | Single-pot, two-step process |

| M(IV) tungstates/phosphates | Phthalic anhydride, Alcohol | ~110-140°C | Eco-friendly solid acid catalyst |

| High-pressure water | o-Phthalic acid, Alcohol | Up to 350°C | Green chemistry approach |

Derivation from Parent Diester Phthalates via Controlled Hydrolysis

Mono(1,2-dimethylpropyl) phthalate can be derived from its parent diester, di(1,2-dimethylpropyl) phthalate, through controlled hydrolysis. This process mimics the metabolic breakdown of diester phthalates in biological systems. nih.govnih.gov

In vitro studies using organ subcellular fractions, such as those from the liver, small intestine, kidney, and lung, have demonstrated the hydrolysis of diester phthalates to their corresponding monoesters. nih.govnih.gov This enzymatic hydrolysis is primarily carried out by carboxylesterases (CES). nih.gov

The table below outlines the key enzymes and their roles in the hydrolysis of diester phthalates.

| Enzyme Family | Specific Enzymes | Role in Phthalate Hydrolysis |

| Carboxylesterases (CES) | CES1, CES2 | Primary enzymes responsible for the hydrolysis of diester phthalates to monoester phthalates in various tissues. |

Isotopic Labeling Strategies for Tracing and Mechanistic Studies

Isotopic labeling is an indispensable technique in pharmaceutical and toxicological research, allowing for the tracking of molecules and elucidation of metabolic pathways. chemrxiv.org For phthalates, stable isotope-labeled standards are crucial for accurate quantification in biological and environmental samples and for understanding their metabolic fate. qmx.comisotope.com

Commonly used stable isotopes for labeling organic molecules include deuterium (B1214612) (D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov For Mono(1,2-dimethylpropyl) phthalate, labeling strategies would typically involve the incorporation of these isotopes into the phthalate backbone or the alkyl chain.

For example, ¹³C-labeling of the phthalic acid ring (e.g., ring-1,2-¹³C₂) or the carboxyl groups (dicarboxyl-¹³C₂) provides a stable internal standard for mass spectrometry-based analysis. isotope.com Deuterium labeling of the alkyl chain is another common strategy. Cambridge Isotope Laboratories, Inc. (CIL) has synthesized a variety of isotopically labeled phthalate metabolites, including primary and secondary metabolites, to support research in this area. isotope.com

These labeled compounds are synthesized using the chemical routes described in section 9.1, but with isotopically enriched starting materials. The availability of these labeled standards is critical for studies investigating the pharmacokinetics and metabolic pathways of phthalates. chemrxiv.org

The following table summarizes common isotopic labeling approaches for phthalate research.

| Isotope | Location of Label | Application |

| ¹³C | Phthalate ring, Carboxyl groups | Internal standards for mass spectrometry, Mechanistic studies |

| D | Alkyl chain | Tracing studies, Pharmacokinetic analysis |

| ¹⁵N | Not directly applicable to phthalates | Used for labeling other molecules in broader biological studies |

Future Research Directions and Emerging Trends for Phthalate Monoester Research

Development of Advanced and High-Throughput Analytical Techniques

A critical direction for future research is the continued development of more sophisticated and efficient analytical methods for detecting and quantifying phthalate (B1215562) monoesters like Mono(1,2-dimethylpropyl) phthalate in various complex matrices. While significant progress has been made, several areas require further attention.

Current state-of-the-art methods often rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS). nih.gov These techniques offer high sensitivity and selectivity, which are crucial for detecting the typically low concentrations of these metabolites in environmental and biological samples. epa.govnih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are commonly employed for the separation of these compounds before mass spectrometric detection. frontiersin.orgmdpi.com

The trend is moving towards high-throughput analysis to process a large number of samples efficiently, which is essential for large-scale biomonitoring and environmental studies. osti.gov This involves the automation of sample preparation steps, such as solid-phase extraction (SPE), which helps to reduce sample handling, minimize contamination, and improve reproducibility. nih.gov Online SPE-HPLC-MS/MS systems, for instance, can significantly shorten analysis time to as little as 8 minutes per sample, including preparation. osti.govsfu.ca

Future research should focus on:

Method validation for specific branched-chain monoesters: While general methods for phthalate metabolites exist, specific validation for compounds like Mono(1,2-dimethylpropyl) phthalate is often lacking. This includes establishing specific limits of detection (LOD) and quantification (LOQ), as well as assessing matrix effects in diverse samples such as soil, sediment, and various biological tissues.

Miniaturization and simplification of sample preparation: Developing more streamlined and cost-effective sample preparation techniques will be crucial for wider application. This could involve exploring novel extraction phases and micro-extraction techniques that reduce solvent consumption and analysis time. mdpi.com

Development of non-invasive analytical methods: Exploring techniques for the analysis of phthalate monoesters in alternative matrices like hair and saliva could provide non-invasive options for exposure assessment. researchgate.net

Advanced data processing and analysis: The use of advanced data processing software and algorithms will be essential for handling the large datasets generated by high-throughput analyses and for identifying novel or unexpected metabolites.

Table 1: Advanced Analytical Techniques for Phthalate Monoester Analysis

| Technique | Abbreviation | Key Features | Application |

| High-Performance Liquid Chromatography | HPLC | A chromatographic technique used to separate, identify, and quantify each component in a mixture. | Commonly used for the separation of phthalate metabolites before detection. fiveable.me |

| Ultra-High-Performance Liquid Chromatography | UHPLC | A type of liquid chromatography that uses smaller particle sizes in the column, allowing for higher resolution and faster analysis times compared to HPLC. | Enables rapid separation of phthalate metabolites, often in high-throughput settings. frontiersin.org |

| Tandem Mass Spectrometry | MS/MS | A mass spectrometry technique that involves multiple steps of mass analysis, usually to analyze the fragments of a selected ion. | Provides high selectivity and sensitivity for the quantification of specific phthalate metabolites. epa.govnih.gov |

| Solid-Phase Extraction | SPE | A sample preparation technique that uses a solid phase and a liquid phase to isolate one, or one type of, analyte from a solution. | Commonly used for the cleanup and pre-concentration of phthalate monoesters from complex matrices like urine and environmental samples. frontiersin.orgnih.gov |

| High-Throughput Screening | HTS | A method for scientific experimentation especially used in drug discovery and relevant to the fields of biology and chemistry. | Enables the rapid analysis of large numbers of samples for the presence of phthalate metabolites. osti.gov |

Deeper Elucidation of Interconnected Environmental and Biological Degradation Networks

Understanding the fate of Mono(1,2-dimethylpropyl) phthalate in the environment and within organisms is paramount to assessing its potential risks. The degradation of phthalates is primarily a biological process, as abiotic pathways such as photodegradation and hydrolysis are generally slow. nih.govmdpi.com

The initial and crucial step in the breakdown of the parent phthalate diester is the hydrolysis of one of the ester bonds by enzymes called esterases, resulting in the formation of the corresponding monoester—in this case, Mono(1,2-dimethylpropyl) phthalate—and an alcohol. sfu.canih.gov This process can occur in various environmental compartments and within living organisms.

The structure of the alkyl side chain plays a significant role in the rate and pathway of degradation. Generally, phthalates with long and branched alkyl chains, such as those that would lead to the formation of Mono(1,2-dimethylpropyl) phthalate, are more resistant to biodegradation compared to their linear and shorter-chain counterparts. sfu.canih.gov

Microorganisms, including bacteria and fungi, are the key players in the environmental degradation of phthalates. osti.govmdpi.com They possess a diverse array of enzymes that can break down these compounds. The degradation pathways often involve the initial hydrolysis to the monoester, followed by further enzymatic reactions that cleave the remaining ester bond to form phthalic acid. osti.govsfu.ca Phthalic acid is then typically funneled into central metabolic pathways. osti.gov

Future research in this area should aim to:

Isolate and characterize microorganisms capable of degrading branched-chain phthalate monoesters: Identifying specific bacterial and fungal strains that can efficiently break down compounds like Mono(1,2-dimethylpropyl) phthalate is a critical first step.

Elucidate the specific enzymatic pathways: Research is needed to identify and characterize the specific esterases and other enzymes involved in the degradation of branched-chain phthalate monoesters. Understanding the genetic basis of these pathways can open up possibilities for bioremediation applications. osti.gov

Investigate the formation of intermediate and final degradation products: A comprehensive understanding of the entire degradation network requires the identification of all significant metabolites. This is crucial for assessing whether the degradation process leads to complete mineralization or the formation of other potentially harmful intermediates.

Study the influence of environmental factors: The rate and extent of degradation can be influenced by various environmental parameters such as temperature, pH, and the presence of other organic matter. frontiersin.org Research should investigate how these factors affect the degradation of Mono(1,2-dimethylpropyl) phthalate in different environmental settings like soil and aquatic systems.

Table 2: Key Processes in the Degradation of Phthalates

| Process | Description | Relevance to Mono(1,2-dimethylpropyl) phthalate |

| Biological Degradation | The breakdown of organic substances by living organisms, primarily microorganisms. | The primary mechanism for the removal of phthalates from the environment. mdpi.com |

| Hydrolysis | A chemical reaction in which a molecule of water breaks one or more chemical bonds. | The initial step in the degradation of the parent phthalate diester to form Mono(1,2-dimethylpropyl) phthalate. sfu.ca |

| Esterase Activity | The enzymatic cleavage of ester bonds. | Crucial for the initial breakdown of the parent phthalate and the subsequent degradation of the monoester. nih.gov |

| Biodegradation Pathways | A series of chemical reactions carried out by microorganisms to break down a compound. | The specific pathways for branched-chain phthalates like the parent of Mono(1,2-dimethylpropyl) phthalate are not yet fully understood. osti.gov |

| Mineralization | The complete conversion of an organic substance to inorganic compounds such as carbon dioxide and water. | The ultimate goal of biodegradation, ensuring the complete removal of the pollutant from the environment. sfu.ca |

Refinement of Exposure Assessment Models for Non-Human Systems

To understand the potential impact of Mono(1,2-dimethylpropyl) phthalate on ecosystems, it is essential to develop and refine models that can predict its exposure in non-human organisms. These models are crucial for ecological risk assessment.

Exposure of non-human organisms can occur through various pathways, including ingestion of contaminated food and water, dermal contact with contaminated soil or sediment, and inhalation of airborne particles. nih.gov The physicochemical properties of a phthalate, such as its water solubility and octanol-water partition coefficient (Kow), influence its fate and transport in the environment and its potential for bioaccumulation. mdpi.com

Bioaccumulation models are used to predict the uptake and accumulation of chemicals in organisms from their environment. For phthalates, these models often consider factors such as the organism's lipid content and metabolic capacity. sfu.ca Studies have shown that higher molecular weight phthalates may not biomagnify in aquatic food webs, likely due to metabolic transformation within the organisms. sfu.ca

Future research should focus on:

Developing specific parameters for branched-chain phthalates: Existing exposure models often use generic parameters for phthalates. To improve accuracy, there is a need to determine specific parameters for branched-chain compounds, including their partitioning behavior and bioaccumulation potential.

Incorporating metabolic data into models: The ability of an organism to metabolize a phthalate is a key factor determining its internal concentration. Integrating data on the metabolic rates of Mono(1,2-dimethylpropyl) phthalate in various species will lead to more realistic exposure estimates. sfu.ca

Modeling exposure in terrestrial ecosystems: While much of the focus has been on aquatic systems, there is a need for more robust models to predict phthalate exposure in soil organisms and plants. mdpi.comnih.gov This is particularly important given that agricultural plastics can be a source of phthalate contamination in soils. frontiersin.org

Validating models with field data: It is crucial to validate the predictions of exposure models with measurements of Mono(1,2-dimethylpropyl) phthalate concentrations in wild organisms from different environments. This will help to improve the reliability of these models for risk assessment. researchgate.net

Table 3: Approaches to Exposure Assessment Modeling for Phthalates in Non-Human Systems

| Modeling Approach | Description | Application to Phthalates |

| Bioaccumulation Models | Predict the uptake and accumulation of chemicals in organisms from their surrounding environment. | Used to estimate the potential for phthalates to concentrate in aquatic and terrestrial organisms. sfu.ca |

| Food Web Models | Simulate the transfer of contaminants through different trophic levels in an ecosystem. | Help to understand the potential for biomagnification of phthalates in the food chain. sfu.ca |

| Physiologically Based Pharmacokinetic (PBPK) Models | Mathematically describe the absorption, distribution, metabolism, and excretion of a chemical in an organism. | Can be adapted for wildlife to predict internal concentrations of phthalate metabolites in different tissues. nih.govdtic.mil |

| Soil and Sediment Transport Models | Predict the movement and fate of chemicals in soil and sediment. | Important for assessing exposure of benthic organisms and plants to phthalates. nih.govmdpi.com |

Integrated Environmental and Biological Systems Approaches for Comprehensive Understanding

A holistic understanding of the potential risks associated with Mono(1,2-dimethylpropyl) phthalate requires an integrated approach that connects its environmental fate with its biological effects. This involves combining data from environmental monitoring, laboratory toxicity studies, and computational modeling.

Systems biology is an emerging field that aims to understand the complex interactions within biological systems. fiveable.me Applying a systems biology approach to study the effects of phthalates can help to identify the key molecular pathways that are perturbed by these compounds. osti.gov This can provide insights into their mechanisms of toxicity.

Integrated risk assessment frameworks seek to combine exposure assessment with hazard characterization to estimate the probability of adverse effects occurring in a population. nih.gov For phthalates, this involves considering exposure from multiple sources and the cumulative effects of mixtures of different phthalates. youtube.com

Future research in this area should focus on:

Linking environmental concentrations to biological responses: Studies are needed that simultaneously measure the concentrations of Mono(1,2-dimethylpropyl) phthalate in the environment and the corresponding biological effects in exposed organisms.

Developing adverse outcome pathways (AOPs): AOPs are conceptual frameworks that link a molecular initiating event to an adverse outcome at the individual or population level. Developing AOPs for branched-chain phthalates can help to predict their toxicity based on their molecular interactions.

Utilizing 'omics' technologies: High-throughput 'omics' technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by phthalate exposure. osti.govacs.org Integrating these data can help to identify biomarkers of exposure and effect.

Building comprehensive risk assessment models: There is a need to develop integrated models that can simulate the entire process from the release of a phthalate into the environment to its ultimate biological impact. These models should account for the complexities of environmental transport, bioaccumulation, metabolism, and toxicity. nih.gov

By pursuing these future research directions, the scientific community can gain a more complete understanding of the environmental fate and potential risks of Mono(1,2-dimethylpropyl) phthalate and other branched-chain phthalate monoesters, ultimately informing better risk management strategies.

Q & A

Q. What are the optimal analytical methods for detecting Mono(1,2-dimethylpropyl) phthalate in biological matrices?

Methodological Answer: Detection typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution to improve accuracy. For biological matrices (e.g., urine, serum), enzymatic deconjugation (e.g., β-glucuronidase treatment) is required to hydrolyze glucuronidated metabolites. Deuterated analogs of phthalate metabolites (e.g., dimethyl-d6 phthalate) are recommended as internal standards to correct for matrix effects and recovery variability . Quality control should follow protocols outlined in large biomonitoring studies, such as NHANES, which use rigorous validation criteria for limits of detection (LOD) and precision .

Q. How do hydrolysis and oxidation processes influence the stability of Mono(1,2-dimethylpropyl) phthalate during sample preparation?

Methodological Answer: Hydrolysis of ester bonds (common in phthalate monoesters) can occur under alkaline conditions, necessitating pH-controlled storage (e.g., refrigeration at pH 4–6). Oxidation of branched alkyl chains, such as the 1,2-dimethylpropyl group, may generate secondary metabolites, requiring inert atmospheres (e.g., nitrogen) during sample processing. Stability studies should include spiked matrix recoveries over time, with comparisons to structurally similar metabolites like MEHHP (Mono(2-ethyl-5-hydroxyhexyl) phthalate) to infer degradation pathways .

Q. What are the primary metabolic pathways of Mono(1,2-dimethylpropyl) phthalate in mammalian systems?

Methodological Answer: While specific data on this compound are limited, metabolic pathways can be inferred from analogous monoesters (e.g., MEHP). Phase I metabolism likely involves hydroxylation at the branched alkyl chain, followed by oxidation to carboxylated derivatives. Phase II conjugation via glucuronidation enhances urinary excretion. In vitro assays using liver microsomes or recombinant enzymes (e.g., CYP450 isoforms) are recommended to map oxidation sites, while high-resolution mass spectrometry (HRMS) can identify novel metabolites .

Advanced Research Questions

Q. How can researchers differentiate between structural isomers of Mono(1,2-dimethylpropyl) phthalate using chromatographic techniques?

Methodological Answer: Isomeric separation requires ultra-performance liquid chromatography (UPLC) with orthogonal selectivity, such as a C18 column paired with a phenyl-hexyl stationary phase. For example, diastereomers with varying methyl branching can be resolved using gradient elution with 0.1% formic acid in water/acetonitrile. Confirmatory analysis via collision-induced dissociation (CID) in MS/MS can distinguish isomers based on fragmentation patterns (e.g., loss of –CH(CH3)2 vs. –CH2CH(CH3)2) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in epidemiological studies involving Mono(1,2-dimethylpropyl) phthalate?

Methodological Answer: Multivariate regression models should adjust for creatinine-corrected urinary concentrations, co-exposure to other phthalates (e.g., DEHP, DBP), and covariates like age/sex. Bayesian hierarchical models are advantageous for pooling data across studies with heterogeneous exposure ranges. For non-linear relationships, restricted cubic splines or generalized additive models (GAMs) can identify threshold effects. Meta-analyses should adhere to PRISMA guidelines, as demonstrated in phthalate systematic reviews .

Q. How does coexposure to multiple phthalates affect the toxicokinetic modeling of Mono(1,2-dimethylpropyl) phthalate?

Methodological Answer: Coexposure may induce competitive inhibition of metabolic enzymes (e.g., carboxylesterases), altering clearance rates. Physiologically based pharmacokinetic (PBPK) models should incorporate enzyme saturation constants (Km/Vmax) derived from in vitro assays. Cumulative risk assessments must account for additive/synergistic effects using hazard index (HI) approaches, as outlined in EPA frameworks for phthalate mixtures. Urinary metabolite ratios (e.g., MECPP/MEHHP) can infer metabolic interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products